[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride
Description
[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride (CAS: 127958-78-5) is a sulfonyl chloride derivative featuring a cyclopentane ring substituted with a methoxymethyl group. Its molecular formula is C₉H₁₅ClO₃S, and it has been utilized in organic synthesis, particularly as an electrophilic reagent for introducing sulfonyl groups. The compound is notable for its steric hindrance due to the cyclopentyl backbone and the electron-donating methoxymethyl substituent, which modulate its reactivity compared to simpler sulfonyl chlorides .
Properties
IUPAC Name |
[1-(methoxymethyl)cyclopentyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-12-6-8(4-2-3-5-8)7-13(9,10)11/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGSTYPQZGQBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride involves several synthetic routes. One common method includes the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Chemical Reactions Analysis
[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Reduction Reactions: It can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives . This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
1-[(Benzyloxy)methyl]cyclopropane-1-sulfonyl Chloride
- Structure : Cyclopropane ring with a benzyloxymethyl substituent and sulfonyl chloride group (CAS: 1303510-68-0; C₁₁H₁₃ClO₃S).
- Key Differences: Ring Size: Cyclopropane (3-membered ring) vs. cyclopentane (5-membered ring). Substituent: Benzyloxy group (aromatic, lipophilic) vs. methoxymethyl (smaller, less lipophilic). The benzyloxy group may confer greater stability but lower solubility in polar solvents .
- Applications : Likely used in synthesizing sulfonamide derivatives, with the benzyl group enabling deprotection strategies in multi-step syntheses.
{[1-(Methoxymethyl)cyclopentyl]methyl}amine Hydrochloride
- Structure: Cyclopentyl backbone with methoxymethyl and amine groups (CAS: Not explicitly provided; molecular formula inferred as C₉H₁₈ClNO).
- Key Differences :
- Functional Group : Amine hydrochloride (nucleophilic) vs. sulfonyl chloride (electrophilic). The amine derivative is a precursor or intermediate, whereas the sulfonyl chloride is a reactive reagent.
- Reactivity : The amine may participate in condensation or alkylation reactions, contrasting with the sulfonyl chloride’s role in sulfonylation .
Methanesulfonyl Chloride
- Structure : Simplest sulfonyl chloride (CH₃SO₂Cl; CAS: 156-324-6).
- Key Differences: Steric Effects: The absence of a cyclic structure in methanesulfonyl chloride results in higher reactivity due to reduced steric hindrance.
Methoxymethyl Chloride
- Structure: CH₃OCH₂Cl (CAS: Not explicitly provided).
- Key Differences :
- Functionality : A simple alkylating agent vs. a sulfonyl chloride. Methoxymethyl chloride is used to introduce methoxymethyl protecting groups, whereas the target compound serves as a sulfonylation reagent.
- Synthetic Relevance : Methoxymethyl chloride could be a precursor in the synthesis of [1-(methoxymethyl)cyclopentyl]methanesulfonyl chloride .
Data Table: Structural and Functional Comparison
| Compound Name | CAS | Molecular Formula | Key Functional Groups | Ring Size | Key Applications |
|---|---|---|---|---|---|
| This compound | 127958-78-5 | C₉H₁₅ClO₃S | Sulfonyl chloride, Cyclopentyl | 5-membered | Sulfonylation reactions |
| 1-[(Benzyloxy)methyl]cyclopropane-1-sulfonyl chloride | 1303510-68-0 | C₁₁H₁₃ClO₃S | Sulfonyl chloride, Benzyloxy | 3-membered | Sulfonamide synthesis |
| Methanesulfonyl chloride | 156-324-6 | CH₃ClO₂S | Sulfonyl chloride | N/A | General-purpose sulfonylation |
| Methoxymethyl chloride | Not provided | C₂H₅ClO | Alkyl chloride | N/A | Protecting group introduction |
Biological Activity
[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and applications, supported by relevant data, case studies, and research findings.
- Molecular Formula : C8H15ClO3S
- Molecular Weight : 210.72 g/mol
- IUPAC Name : this compound
- SMILES Notation : COCC1(CCCC1)CS(=O)(=O)Cl
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentanol derivatives with methanesulfonyl chloride in the presence of a base. This reaction allows for the introduction of the methoxymethyl group, which is crucial for enhancing the compound's biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of methanesulfonyl chlorides have been shown to possess potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell wall synthesis.
Cytotoxic Effects
Research has demonstrated that methanesulfonyl chloride derivatives can induce cytotoxicity in cancer cell lines. For example, compounds with similar structural features have been observed to inhibit cell proliferation and induce apoptosis in human glioma cells . The specific pathways affected include those related to cell cycle regulation and apoptosis induction.
Case Studies
-
Cytotoxicity in Cancer Cells :
- A study examining the effects of methanesulfonyl chloride derivatives on glioma cells found that these compounds significantly reduced cell viability through mechanisms independent of AMPK inhibition. The study highlighted multiple pathways involved, including activation of calpain and inhibition of mTOR signaling .
-
Antibacterial Activity :
- Another investigation focused on the antibacterial properties of sulfonamide derivatives, noting their effectiveness against resistant bacterial strains. The study reported IC50 values indicating strong inhibitory effects on bacterial growth, suggesting potential therapeutic applications for infections caused by resistant pathogens .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
